1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
CAS No.: 2567498-51-3
Cat. No.: VC5318253
Molecular Formula: C13H19NO3
Molecular Weight: 237.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567498-51-3 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.299 |
| IUPAC Name | 1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) |
| Standard InChI Key | GQMMHCUCJGTAAQ-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |
Introduction
Structural and Chemical Characteristics
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid (CAS: 2567498-51-3) is a bicyclic organic compound featuring a cyclobutane core fused to a piperidine ring system. The molecule is characterized by two critical functional groups:
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Cyclobutane-1-carboxylic acid: A strained four-membered carbocyclic ring with a carboxylic acid substituent.
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1-Prop-2-enoylpiperidin-4-yl: A piperidine ring (six-membered amine) substituted at the 4-position with an acryloyl group (prop-2-enoyl).
The molecular formula is CHNO, with a molecular weight of 237.30 g/mol . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid, and the InChI key is GQMMHCUCJGTAAQ-UHFFFAOYSA-N .
Key Structural Features
| Feature | Description |
|---|---|
| Cyclobutane ring | Confers steric strain and influences conformational flexibility. |
| Piperidine moiety | Provides basicity and potential for hydrogen bonding. |
| Acryloyl group | Introduces electrophilic reactivity for covalent binding (e.g., in inhibitors). |
| Carboxylic acid | Enhances solubility and enables salt formation or derivatization. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often leveraging strategies from patented methodologies:
Synthetic Routes
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Cyclobutane Formation: Cyclobutane derivatives are synthesized via [2+2] photocycloaddition or malonate cyclization, as described in CN101555205B .
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Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution or reductive amination.
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Acryloylation: The acryloyl group is added via acylation using acryloyl chloride or similar reagents .
Example Protocol (adapted from Enamine ):
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Step 1: React 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid with acryloyl chloride in dichloromethane.
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Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).
Related Derivatives
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | 228.5°C (estimated) | PubChem |
| LogP | 1.85 (predicted) | PubChem |
| Solubility | Soluble in DMSO, methanol | Enamine |
| pKa | ~4.2 (carboxylic acid) | Analog data |
Applications in Medicinal Chemistry
This compound is primarily utilized as a building block in kinase inhibitor development:
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Kinase Inhibition: The acryloyl group enables covalent binding to cysteine residues in kinase active sites (e.g., BTK, EGFR) .
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Structural Analogues: Modifications to the cyclobutane or piperidine rings alter selectivity and potency .
Case Study: In WO2016065226A1 , analogous indole carboxamides with acryloyl-piperidine motifs show nanomolar activity against tyrosine kinases.
Spectral Data
NMR (Predicted)
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H NMR (CDCl): δ 1.60–1.75 (m, 8H, piperidine), 2.53–2.71 (m, 3H, cyclobutane), 6.20–6.40 (m, 2H, acryloyl) .
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C NMR: δ 175.2 (COOH), 166.5 (acryloyl C=O), 45.8 (piperidine C) .
Mass Spectrometry
| Supplier | Catalog ID | Purity | Price (mg) |
|---|---|---|---|
| Enamine | ENAH961CE20E | 95% | $250 |
| PubChem | 155822733 | - | - |
Future Directions
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